molecular formula C26H30N4O6 B11282297 Methyl 4-(2-(3-(5-(isopropylamino)-5-oxopentyl)-2

Methyl 4-(2-(3-(5-(isopropylamino)-5-oxopentyl)-2

Cat. No.: B11282297
M. Wt: 494.5 g/mol
InChI Key: DUYJKNZNEKWMGP-UHFFFAOYSA-N
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Description

METHYL 4-[2-(2,4-DIOXO-3-{4-[(PROPAN-2-YL)CARBAMOYL]BUTYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(2,4-DIOXO-3-{4-[(PROPAN-2-YL)CARBAMOYL]BUTYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the butyl group: This step involves the alkylation of the quinazoline core with a butylating agent.

    Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(2,4-DIOXO-3-{4-[(PROPAN-2-YL)CARBAMOYL]BUTYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

METHYL 4-[2-(2,4-DIOXO-3-{4-[(PROPAN-2-YL)CARBAMOYL]BUTYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[2-(2,4-DIOXO-3-{4-[(PROPAN-2-YL)CARBAMOYL]BUTYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: These compounds share the quinazoline core and have similar biological activities.

    Benzoate esters: Compounds with benzoate ester groups that exhibit similar chemical reactivity.

Uniqueness

METHYL 4-[2-(2,4-DIOXO-3-{4-[(PROPAN-2-YL)CARBAMOYL]BUTYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H30N4O6

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 4-[[2-[2,4-dioxo-3-[5-oxo-5-(propan-2-ylamino)pentyl]quinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H30N4O6/c1-17(2)27-22(31)10-6-7-15-29-24(33)20-8-4-5-9-21(20)30(26(29)35)16-23(32)28-19-13-11-18(12-14-19)25(34)36-3/h4-5,8-9,11-14,17H,6-7,10,15-16H2,1-3H3,(H,27,31)(H,28,32)

InChI Key

DUYJKNZNEKWMGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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